molecular formula K2O9Ti4 B576672 Potassium titanium oxide (K2Ti4O9) CAS No. 12056-49-4

Potassium titanium oxide (K2Ti4O9)

Cat. No.: B576672
CAS No.: 12056-49-4
M. Wt: 413.656
InChI Key: OQRWAMBQGTYSRD-UHFFFAOYSA-N
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Description

Potassium tetratitanate (K₂Ti₄O₉) is a layered compound composed of TiO₆ octahedra linked by potassium ions, forming a structure conducive to ion exchange and intercalation . Synthesized via methods such as solid-state reactions, stearic acid-assisted processes, and microwave radiation , K₂Ti₄O₉ exhibits unique physicochemical properties. Its applications span photocatalysis, ion exchange, and energy storage, particularly as an anode material for potassium-ion batteries . The material’s layered architecture allows for intercalation of molecules like alkylamines and CdS, enhancing functionalities such as photocatalytic hydrogen production .

Properties

CAS No.

12056-49-4

Molecular Formula

K2O9Ti4

Molecular Weight

413.656

IUPAC Name

dipotassium;oxygen(2-);titanium(4+)

InChI

InChI=1S/2K.9O.4Ti/q2*+1;9*-2;4*+4

InChI Key

OQRWAMBQGTYSRD-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[K+].[K+].[Ti+4].[Ti+4].[Ti+4].[Ti+4]

Synonyms

DIPOTASSIUMTETRATITANIUMOXIDE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Compositional Differences

K₂Ti₄O₉ is distinguished by its layered structure, with a basal spacing of ~8.5 Å in its pristine form . Comparable potassium titanates include:

  • K₂Ti₆O₁₃: Forms nanorod-decorated TiO₂ nanotube arrays, enabling biomedical applications due to synergistic nanostructural effects .
  • K₂Ti₂O₅ : A mixture phase often found in compounds like K₂Ti₃O₇, which combines K₂Ti₂O₅ and K₂Ti₄O₉ .
  • K₂Ti₈O₁₇ : Derived from hydrolysis of K₂Ti₄O₉, it retains fibrous morphology but transforms into TiO₂(B) upon heating .

Table 1: Structural Properties of Potassium Titanates

Compound Structure Basal Spacing (Å) Key Features Reference
K₂Ti₄O₉ Layered 8.5 (pristine) TiO₆ octahedra with K⁺ ions [6, 8]
K₂Ti₆O₁₃ Nanorod-TiO₂ hybrid N/A Enhances osteogenesis/neurogenesis [2]
K₂Ti₈O₁₇ Fibrous N/A Converts to TiO₂(B) at 500–600°C [5, 10]
H₂Ti₄O₉ Protonated layered Similar to K₂Ti₄O₉ Precursor for anatase/rutile TiO₂ [1, 5]

Ion Exchange and Intercalation Properties

K₂Ti₄O₉ demonstrates strong ion-exchange capabilities, replacing K⁺ with H⁺, Ag⁺, or Sr²⁺ . However, residual K⁺ persists even after multiple exchanges (e.g., H₂Ti₄O₉ retains ~1–3% K⁺) . Intercalation with alkylamines (e.g., propylamine) increases basal spacing to ~20–30 Å, facilitating exfoliation . CdS-intercalated K₂Ti₄O₉ exhibits enhanced photocatalytic activity (161.6 mmol/g H₂ under UV) compared to non-intercalated forms .

Photocatalytic and Catalytic Performance

K₂Ti₄O₉’s photocatalytic activity is amplified by intercalation. For instance, CdS-K₂Ti₄O₉ achieves 2.7× higher H₂ production than conventional catalysts under sunlight . Pristine K₂Ti₄O₉ also serves as a catalyst support due to its high surface area and stability .

Comparatively, K₂Ti₆O₁₃-TiO₂ hybrids focus on biomedical applications rather than photocatalysis , while H₂Ti₄O₉-derived TiO₂ phases (anatase/rutile) are standard photocatalysts .

Table 2: Photocatalytic Performance

Compound Application Performance Metrics Reference
CdS-K₂Ti₄O₉ H₂ production 161.6 mmol/g under UV (3 h) [11]
K₂Ti₄O₉ Dye degradation Moderate activity (baseline) [6]
Anatase TiO₂ General photocatalysis Industry standard [5]

Thermal Stability and Phase Transformations

K₂Ti₄O₉ is stable up to 500°C, beyond which it decomposes into K₂Ti₆O₁₃ or K₂Ti₈O₁₇ . Its protonated form, H₂Ti₄O₉, transforms into anatase/rutile TiO₂ at 300–600°C, depending on solvothermal conditions . K₂Ti₈O₁₇ converts to TiO₂(B) at similar temperatures , while K₂Ti₆O₁₃ remains stable in implant coatings .

Table 3: Functional Performance

Compound Application Key Metrics Reference
K₂Ti₄O₉ K-ion battery anode 97 mAh/g at 0.2 C [7]
K₂Ti₄O₉ Sr²⁺ adsorption 85% capacity retention after 5 cycles [4]
K₂Ti₆O₁₃ Bone implant coating Enhances osteogenesis/neurogenesis [2]

Preparation Methods

Precursor Composition and Calcination

A stoichiometric mixture of potassium carbonate (K₂CO₃) and titanium dioxide (TiO₂) is ground thoroughly to ensure homogeneity. The molar ratio of TiO₂ to K₂CO₃ is critical, with studies recommending a 3:1 ratio to achieve phase-pure K₂Ti₄O₉. The mixture is then sintered in a muffle furnace at temperatures between 900–1150°C for 3–60 hours , depending on the desired crystallinity and morphology. For instance, heating at 1150°C for 3 hours followed by slow cooling at 25–35°C·h⁻¹ yields K₂Ti₄O₉ whiskers with lengths exceeding 100 μm and diameters of 0.01–0.03 mm .

Phase Transitions and Cooling Dynamics

The cooling rate post-calcination significantly affects the crystal structure. Rapid cooling often results in metastable phases, whereas slow cooling promotes the formation of K₂Ti₄O₉ through incongruent melting. For example, cooling from 1150°C to 950°C at 25°C·h⁻¹ facilitates the reaction:

K2Ti6O13(s)+K2Ti2O5(l)2 K2Ti4O9(s)\text{K}2\text{Ti}6\text{O}{13(s)} + \text{K}2\text{Ti}2\text{O}{5(l)} \rightarrow 2\ \text{K}2\text{Ti}4\text{O}_{9(s)}

This step ensures the growth of anisotropic whiskers with high aspect ratios.

Table 1: Solid-State Reaction Parameters and Outcomes

Precursor Ratio (TiO₂:K₂CO₃)Calcination Temperature (°C)Cooling Rate (°C·h⁻¹)Product Morphology
3:1115025Whiskers (100 μm)
3:1100050Rod-like crystals
2:1920Natural coolingFibrous aggregates

Sol-Gel and Hydrothermal Methods

Sol-gel synthesis offers better control over particle size and morphology compared to solid-state methods. This approach involves hydrolysis and polycondensation of metal alkoxides.

Alkoxide-Based Synthesis

Andersen et al. reported a sol-gel method using titanium isopropoxide (Ti(OC₃H₇)₄) and potassium t-butoxide (KOC₄H₉) in a 1:2 molar ratio . Hydrolysis with 4 mol H₂O per Ti(OC₃H₇)₄ produces a gel, which is dried and calcined at 900°C for 60 hours to form K₂Ti₄O₉. The resultant powder exhibits a high surface area (~120 m²·g⁻¹ ) but requires prolonged heating to achieve crystallinity.

Hydrothermal Modifications

A modified hydrothermal approach by Fujiki and Yoshinori involves treating TiO₂ and K₂CO₃ in distilled water at 150–200°C for 12–24 hours . This method reduces the calcination temperature to 800°C and produces nanoribbons with widths of 20–50 nm . The inclusion of peroxo-titanium complexes, as demonstrated by recent studies, further lowers the synthesis temperature to 100°C and introduces visible-light photocatalytic activity.

Ion Exchange and Composite Formation

Ion exchange techniques are employed to modify K₂Ti₄O₉’s interlayer chemistry or create composite materials for enhanced functionality.

Proton Exchange and Structural Transformation

K₂Ti₄O₇ can be converted to protonated titanates (H₂Ti₄O₉·nH₂O) via treatment with 0.1 M HCl at 80°C for 4 hours . Subsequent ion exchange with KOH/KCl solutions regenerates K₂Ti₄O₉ or forms derivatives like K₂Ti₈O₁₇. For example, refluxing H₂Ti₄O₉·nH₂O with 1 M KOH at 100°C yields K₂Ti₈O₁₇ fibers with lengths up to 1 mm .

Core-Shell Composites

Core-shell structures, such as N-K₂Ti₄O₉/UiO-66 , are synthesized via solvothermal methods. A mixture of K₂Ti₄O₉ and zirconium chloride (ZrCl₄) in N,N-dimethylformamide is heated at 120°C for 24 hours , resulting in a hierarchical structure with UiO-66 (a Zr-based MOF) as the shell. The optimal molar ratio of 3:7 (K₂Ti₄O₉:ZrCl₄) enhances photocatalytic activity by 4.9-fold due to improved charge separation.

Advanced Bottom-Up Synthesis

Recent advancements focus on low-temperature, eco-friendly routes to synthesize K₂Ti₄O₉ with tailored properties.

Peroxo-Titanate Nanoribbons

A peroxo-titanium complex precursor, synthesized by reacting TiO₂ with H₂O₂ and KOH , self-organizes into layered K₂−ₓHₓTi₂O₅ at 100°C . The peroxo group (Ti–O–O–Ti) reduces the bandgap to 2.64 eV , enabling visible-light absorption. Nanoribbons produced via this method exhibit specific surface areas of ~200 m²·g⁻¹ and decolorize 95% of rhodamine B in 2 hours .

Electrocatalytic Nanobelts

K₂Ti₄O₉ nanobelts for electrocatalytic N₂ reduction are fabricated by hydrothermal treatment of KOH and TiO₂ at 180°C for 48 hours . The nanobelts, with widths of 50–100 nm , achieve an NH₃ yield of 22.88 μg·h⁻¹·mg⁻¹ at −0.4 V vs. RHE in 0.1 M KOH , demonstrating high faradaic efficiency (5.87% ).

Post-Synthetic Modifications and Applications

Post-treatment processes further refine K₂Ti₄O₉’s properties for specific applications.

Thermal Annealing

Annealing K₂Ti₄O₉ at 500°C in air removes residual organic ligands and enhances crystallinity. For instance, annealing peroxo-titanate nanoribbons increases their photocatalytic degradation efficiency by 30% .

Composite Integration

Incorporating K₂Ti₄O₉ into TiO₂/SiO₂ matrices via impregnation improves catalytic activity for carbon black oxidation, achieving complete combustion at 550°C . The composite’s adhesion strength exceeds 15 MPa , ensuring durability under thermal cycling .

Q & A

Q. What are the optimal synthesis methods for preparing phase-pure K₂Ti₄O₉, and how do reaction parameters influence crystallinity?

K₂Ti₄O₉ is typically synthesized via solid-state reactions or hydrothermal/solvothermal methods. Key parameters include:

  • Precursor selection : Use titanium isopropoxide (Ti(OiPr)₄) and potassium hydroxide (KOH) in a molar ratio of ~1:2 to ensure stoichiometric control .
  • Thermal treatment : Calcination at 800–1000°C for 6–12 hours in air promotes crystallization into the layered polytitanate structure. Rapid cooling may introduce defects, while slow cooling enhances phase purity .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 180°C under 15–20 bar pressure) by enabling uniform heating, as demonstrated for analogous titanium oxide systems .

Q. Which characterization techniques are essential for verifying the structural and morphological properties of K₂Ti₄O₉?

  • X-ray diffraction (XRD) : Confirms crystallinity and phase purity by matching peaks with reference patterns (e.g., JCPDS 00-032-0861 for K₂Ti₄O₉) .
  • Scanning electron microscopy (SEM) : Reveals layered or fibrous morphologies typical of polytitanates .
  • Surface area analysis (BET) : Critical for applications like catalysis, where high surface areas (>20 m²/g) improve reactivity .

Q. How does the choice of alkali metal (e.g., K⁺ vs. Na⁺) affect the stability and ion-exchange capacity of polytitanates?

K₂Ti₄O₉ exhibits higher thermal stability (>900°C) compared to sodium analogs (e.g., Na₂Ti₃O₇) due to stronger K⁺–O bonding. However, Na⁺-based polytitanates show superior ion-exchange capacity in aqueous environments, making them preferable for applications like wastewater treatment .

Advanced Research Questions

Q. How can doping or surface modification enhance the photocatalytic activity of K₂Ti₄O₉, and what methodological pitfalls should be avoided?

  • Doping strategies : Incorporate transition metals (e.g., Fe³⁺, Ag⁺) via chemical bath deposition (CBD) or sol-gel methods. For example, Fe³⁺ doping reduces electron-hole recombination by creating mid-gap states, enhancing UV light absorption .
  • Common pitfalls : Over-doping (>5 wt%) can introduce charge-carrier traps or phase impurities. Validate doping efficiency via XPS and photoluminescence spectroscopy .

Q. How should researchers address contradictions in reported bandgap energies or catalytic performance of K₂Ti₄O₉ across studies?

Discrepancies often arise from variations in synthesis conditions (e.g., calcination temperature) or measurement techniques (e.g., Tauc plot vs. UV-Vis extrapolation). To resolve conflicts:

  • Standardize testing protocols : Use identical light sources (e.g., AM 1.5G solar simulator) and electrochemical setups .
  • Cross-validate data : Compare results with synchrotron-based techniques like X-ray absorption spectroscopy (XAS) to probe local electronic structure .

Q. What experimental designs are recommended for studying the stability of K₂Ti₄O₉ in harsh environments (e.g., acidic/alkaline media)?

  • Leaching tests : Immerse K₂Ti₄O₉ in 1M HCl or NaOH for 24–72 hours, then analyze supernatant via ICP-OES for K⁺/Ti⁴⁺ ion leakage.
  • Structural monitoring : Use in-situ XRD or Raman spectroscopy to track phase transitions or amorphization .

Q. How can computational methods (e.g., DFT) guide the optimization of K₂Ti₄O₉ for energy storage applications?

  • Band structure modeling : Predict electronic properties (e.g., bandgap, carrier mobility) to identify optimal dopants .
  • Ion diffusion pathways : Simulate K⁺ migration barriers in layered structures to improve battery electrode performance .

Methodological Notes

  • Avoiding efflorescence : For geopolymer composites, cure K₂Ti₄O₉-containing samples in water with frequent solvent exchange to reduce alkali leaching .
  • Pressure-dependent synthesis : Microwave reactors enable rapid, uniform heating but require precise pressure control to avoid unintended byproducts .

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